5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one is an organic compound with the molecular formula C17H18F3NO. It is characterized by the presence of a cyclohexenone ring substituted with a trifluoromethyl aniline group and a dimethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a series of aldol condensation reactions, starting from simple ketones and aldehydes.
Introduction of the Trifluoromethyl Aniline Group: This step involves the reaction of the cyclohexenone intermediate with a trifluoromethyl aniline derivative under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidized Derivatives: Various ketones and carboxylic acids
Reduced Analogs: Alcohols and alkanes
Substituted Products: Compounds with different functional groups replacing the trifluoromethyl group
Scientific Research Applications
5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to modulation of various biochemical pathways. The compound’s effects are mediated through its ability to alter the activity of key proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nilutamide: 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione
Hydramethylnon: 2-(1H)-Pyrimidinone, tetrahydro-5,5-dimethyl-, (3-(4-(trifluoromethyl)phenyl)-1-(2-(4-(trifluoromethyl)phenyl)ethenyl)-2-propenylidene)hydrazone
Uniqueness
5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one is unique due to its specific combination of a cyclohexenone ring with a trifluoromethyl aniline group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
4710-13-8 |
---|---|
Molecular Formula |
C17H18F3NO |
Molecular Weight |
309.33 g/mol |
IUPAC Name |
5,5-dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H18F3NO/c1-16(2)10-12(8-15(22)11-16)6-7-21-14-5-3-4-13(9-14)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
InChI Key |
ZTMIVSMRCMFADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CNC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.